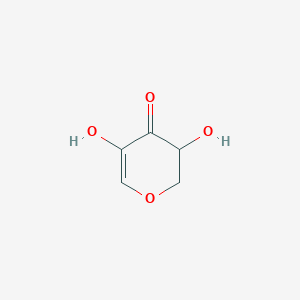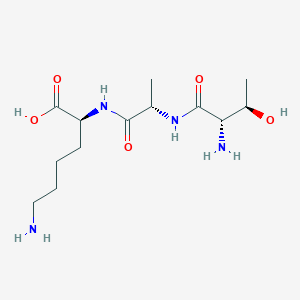
L-Threonyl-L-alanyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-alanyl-L-lysine is a tripeptide composed of three amino acids: L-threonine, L-alanine, and L-lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated synthesizers and high-purity reagents to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in L-threonine can yield a keto or aldehyde derivative, while reduction of the peptide backbone can lead to the formation of secondary amines.
Scientific Research Applications
L-Threonyl-L-alanyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology: The tripeptide can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It can be employed in the development of novel biomaterials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of L-Threonyl-L-alanyl-L-lysine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can include:
Enzyme Inhibition: The tripeptide may act as a competitive inhibitor of certain enzymes by mimicking the natural substrate.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-alanyl-L-arginyl-L-lysine: Another tripeptide with similar structural features but different biological activity.
L-Threonyl-L-alanyl-N5-(diaminomethylene)-L-ornithyl-L-lysine: A variant with an additional diaminomethylene group, affecting its chemical properties.
Uniqueness
L-Threonyl-L-alanyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of L-threonine, L-alanine, and L-lysine allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
154673-89-9 |
|---|---|
Molecular Formula |
C13H26N4O5 |
Molecular Weight |
318.37 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O5/c1-7(16-12(20)10(15)8(2)18)11(19)17-9(13(21)22)5-3-4-6-14/h7-10,18H,3-6,14-15H2,1-2H3,(H,16,20)(H,17,19)(H,21,22)/t7-,8+,9-,10-/m0/s1 |
InChI Key |
ZUXQFMVPAYGPFJ-JXUBOQSCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


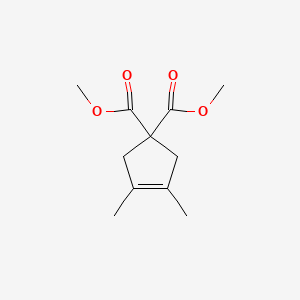

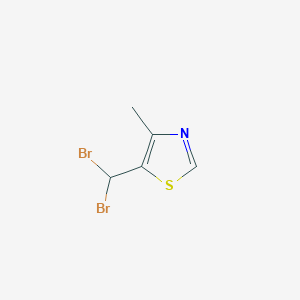
![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
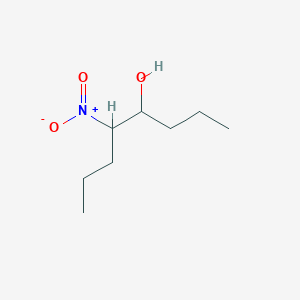
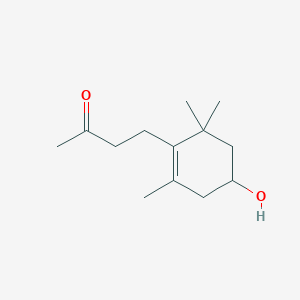

![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
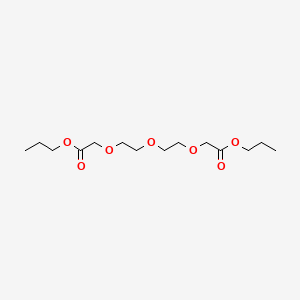
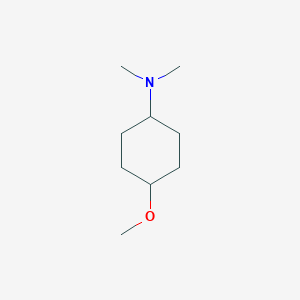
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
